Omzotirome

Beschreibung

TRC-150094 is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

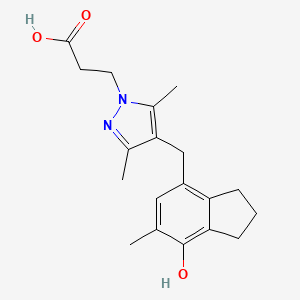

has anti-obesity activity; structure in first source

Eigenschaften

IUPAC Name |

3-[4-[(7-hydroxy-6-methyl-2,3-dihydro-1H-inden-4-yl)methyl]-3,5-dimethylpyrazol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-11-9-14(15-5-4-6-16(15)19(11)24)10-17-12(2)20-21(13(17)3)8-7-18(22)23/h9,24H,4-8,10H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUOCIUIWKDKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCC2=C1O)CC3=C(N(N=C3C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148862 | |

| Record name | TRC-150094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092551-88-6 | |

| Record name | TRC 150094 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092551886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRC150094 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRC-150094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMZOTIROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93608MTGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Omzotirome's Hepatocellular Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omzotirome (formerly TRC-150094) is a novel, orally bioavailable thyromimetic agent engineered to selectively target the thyroid hormone receptor-β (THR-β). This liver-centric mechanism of action positions this compound as a promising therapeutic for a range of metabolic conditions, including dyslipidemia, type 2 diabetes, hypertension, and metabolic dysfunction-associated steatohepatitis (MASH). By mimicking the beneficial hepatic effects of thyroid hormone while mitigating the potential for adverse extra-hepatic effects, this compound offers a targeted approach to restoring metabolic homeostasis. This guide provides an in-depth exploration of this compound's mechanism of action within hepatocytes, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanism: Selective THR-β Agonism in Hepatocytes

The primary mechanism of action of this compound is its function as a selective agonist for the thyroid hormone receptor-β (THR-β), a nuclear receptor predominantly expressed in the liver.[1] Thyroid hormones are crucial regulators of metabolism, and their effects are mediated by two major receptor isoforms: THR-α and THR-β. While THR-α is more widely distributed and associated with effects on the heart, bone, and muscle, THR-β is the key mediator of thyroid hormone's metabolic benefits in the liver, such as regulating lipid and cholesterol levels.[2][3] this compound is designed to harness these therapeutic actions within hepatocytes while minimizing the potential for off-target effects associated with THR-α activation.[1]

Upon entering the hepatocyte, this compound binds to and activates THR-β. This ligand-receptor complex then translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. This targeted gene regulation is the foundation of this compound's therapeutic effects on lipid metabolism.

Signaling Pathway of this compound in Hepatocytes

Caption: this compound activates THR-β in hepatocytes, leading to transcriptional regulation of genes involved in mitochondrial function and lipid metabolism.

Key Hepatocellular Effects of this compound

The activation of THR-β by this compound initiates a cascade of events within the hepatocyte, primarily aimed at improving lipid metabolism and cellular energy expenditure.

Enhancement of Mitochondrial Respiration

Preclinical studies have demonstrated that this compound functions as a potent mitochondrial modulator.[4][5] Administration of this compound has been shown to increase the activity of complexes II and V of the mitochondrial electron transport chain.[4][5][6] This enhancement of mitochondrial oxidative capacity leads to a subsequent increase in fatty acid β-oxidation, the process by which fatty acids are broken down to produce energy.[4][5][6] By promoting the catabolism of fatty acids, this compound helps to reduce the lipid load within hepatocytes.

Regulation of Lipid and Glucose Metabolism

Through the modulation of target gene expression, this compound exerts significant control over various metabolic pathways in the liver. Proteomic analysis has revealed that this compound significantly alters the expression of proteins involved in key hepatic metabolic pathways, including amino acid and nitrogen metabolism, as well as fructose (B13574) and mannose metabolism.[1] This broad-spectrum metabolic regulation contributes to its therapeutic effects in conditions characterized by metabolic inflexibility.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the available quantitative data on the effects of this compound (TRC-150094).

Table 1: Preclinical Effects of this compound (TRC-150094) in Animal Models

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Mitochondrial Respiration | High-fat diet-fed rats | 4 weeks of administration | Increased activity of electron transport chain complexes II and V; increased mitochondrial fatty acid import and oxidation. | [4][5][6] |

| Metabolic Parameters | Zucker fatty and spontaneously hypertensive (ZSF1) rats | 24 weeks of administration | Improved insulin (B600854) sensitivity; attenuated atherogenic dyslipidemia, dysglycemia, and high blood pressure. | [4][5][6] |

Table 2: Phase I Clinical Trial Results of this compound (TRC-150094) in Overweight/Obese Subjects

| Parameter | Dose | Change from Baseline (vs. Placebo) | p-value | Reference |

| Apolipoprotein B | 50 mg | -2.34% vs. 13.24% | 0.008 | [4][5] |

| Triglycerides | 50 mg | Improving trend | Not statistically significant | [4][5] |

| Hepatic Fat | 50 mg | Improving trend | Not statistically significant | [4][5] |

| HOMA-IR | 50 mg | Improving trend | Not statistically significant | [4][5] |

Table 3: Phase II Clinical Trial Results of this compound (TRC-150094) in Subjects with Diabetes and Dyslipidemia (24 weeks)

| Parameter | Dose | Placebo-Subtracted Change from Baseline | p-value | Reference |

| Fasting Plasma Glucose | 25 mg | -13.85 mg/dL | <0.05 | [6] |

| Fasting Plasma Glucose | 50 mg | -21.74 mg/dL | <0.05 | [6] |

| Non-HDL Cholesterol | 50 mg | -6.8 mg/dL | - | [2] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the following sections describe standard methodologies for assessing the key mechanisms of action of a THR-β agonist like this compound.

THR-β Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of this compound to the THR-β receptor.

-

Objective: To quantify the binding affinity (Ki) of this compound for the human THR-β ligand-binding domain (LBD).

-

Principle: A competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]T₃) for binding to the purified THR-β LBD.

-

Methodology:

-

Reagents: Purified recombinant human THR-β LBD, [¹²⁵I]T₃, assay buffer (e.g., phosphate (B84403) buffer with bovine serum albumin), and a range of concentrations of this compound.

-

Procedure:

-

A fixed concentration of THR-β LBD and [¹²⁵I]T₃ are incubated with increasing concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

The receptor-bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Experimental Workflow for THR-β Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound for THR-β.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the effect of this compound on mitochondrial function in live hepatocytes.

-

Objective: To assess the impact of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

-

Principle: The Seahorse XF Analyzer measures real-time changes in the oxygen concentration in the medium surrounding adherent hepatocytes, providing insights into basal respiration, ATP production, proton leak, and maximal respiration.

-

Methodology:

-

Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a Seahorse XF cell culture microplate.

-

Treatment: Treat the cells with various concentrations of this compound for a predetermined period.

-

Assay:

-

Replace the culture medium with Seahorse XF assay medium.

-

Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, inducing maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: The Seahorse XF software calculates the key parameters of mitochondrial function based on the changes in OCR after each injection.

-

Logical Flow of a Seahorse Mitochondrial Stress Test

Caption: The sequential injection of mitochondrial inhibitors in a Seahorse assay allows for the detailed characterization of cellular respiration.

Gene Expression Analysis (Quantitative PCR or RNA-Seq)

This methodology is used to identify and quantify the changes in gene expression in hepatocytes following treatment with this compound.

-

Objective: To determine the effect of this compound on the expression of target genes involved in lipid metabolism, mitochondrial biogenesis, and other relevant pathways.

-

Principle: Measures the levels of specific messenger RNA (mRNA) transcripts in treated versus untreated cells.

-

Methodology:

-

Cell Culture and Treatment: Treat cultured hepatocytes with this compound.

-

RNA Extraction: Isolate total RNA from the cells.

-

qPCR:

-

Reverse transcribe the RNA into complementary DNA (cDNA).

-

Perform real-time PCR using primers specific for the genes of interest.

-

Normalize the expression levels to a housekeeping gene.

-

-

RNA-Seq:

-

Prepare a cDNA library from the extracted RNA.

-

Sequence the library using a next-generation sequencing platform.

-

Analyze the sequencing data to identify differentially expressed genes.

-

-

-

Data Analysis: For qPCR, calculate the fold change in gene expression. For RNA-Seq, perform differential expression analysis to identify genes that are significantly up- or downregulated.

Conclusion

This compound's mechanism of action in hepatocytes is centered on its selective activation of THR-β. This targeted approach allows for the beneficial metabolic effects of thyroid hormone signaling in the liver, such as increased mitochondrial respiration and improved lipid metabolism, while potentially avoiding the adverse effects associated with systemic thyroid hormone receptor activation. The available data from preclinical and clinical studies support the potential of this compound as a therapeutic agent for a range of cardiometabolic diseases. Further research, particularly the publication of detailed preclinical data and the results of ongoing Phase III trials, will provide a more comprehensive understanding of its clinical utility and long-term safety profile.

References

- 1. Important Hormones Regulating Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]

- 5. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into regulation of lipid metabolism by thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of TRC-150094: A Focus on Mitochondrial Modulation over Thyroid Hormone Receptor Selectivity

An extensive review of the scientific literature reveals that TRC-150094 (Omzotirome) primarily functions as a novel mitochondrial modulator rather than a direct, selective thyroid hormone receptor-beta (THR-β) agonist. While the compound is classified as a thyromimetic, its metabolic benefits appear to stem from its influence on mitochondrial activity, a mechanism distinct from the direct receptor binding and activation characteristic of true THR-β selective agonists.

This technical guide addresses the prevailing understanding of TRC-150094's mechanism of action, clarifying its relationship with thyroid hormone signaling and detailing its role as a mitochondrial modulator. This information is crucial for researchers, scientists, and drug development professionals investigating therapies for metabolic disorders.

Challenging the Premise of THR-β Selectivity

Initial interest in TRC-150094 by researchers in the field of thyroid hormone action was based on its classification as a thyromimetic, a compound that mimics the effects of thyroid hormones. The therapeutic appeal of selective THR-β agonists lies in their ability to confer the beneficial metabolic effects of thyroid hormone (such as lowering cholesterol and fat) mediated by THR-β in the liver, while avoiding the detrimental effects on the heart and bone mediated by THR-α.

However, a thorough examination of the available data on TRC-150094 does not support the hypothesis that it operates as a selective THR-β agonist. Key findings that challenge this premise include:

-

Low Receptor Affinity: Patent literature for the class of compounds to which TRC-150094 belongs explicitly states they possess "significantly low binding affinity to thyroid receptors".[1]

-

Low Potency: One scientific source notes that TRC-150094 has "much lower potency toward thyroid hormone receptor (α1/β1) activation than triiodothyronine".[2]

-

Absence of Quantitative Selectivity Data: There is a notable lack of publicly available quantitative data, such as binding affinities (Ki) or functional potencies (EC50), that would characterize the selectivity of TRC-150094 for THR-β over THR-α.

These points collectively suggest that the primary mechanism of action of TRC-150094 is not through direct, high-affinity binding and selective activation of THR-β.

The Core Mechanism: Mitochondrial Modulation

The predominant mechanism of action for TRC-150094, as supported by numerous preclinical and clinical studies, is the modulation of mitochondrial function.[3] TRC-150094 is described as a functional analog of the endogenous thyroid hormone metabolite 3,5-diiodo-L-thyronine (3,5-T2), which is known to exert effects on cellular energy metabolism.

The proposed mechanism involves the enhancement of mitochondrial respiration and fatty acid oxidation. Preclinical studies in rats have demonstrated that administration of TRC-150094 leads to an increased activity of electron transport chain complexes II and V.[4] This enhanced mitochondrial activity results in increased energy expenditure and the oxidation of fatty acids, which contributes to the observed reductions in dyslipidemia and insulin (B600854) resistance.[3]

The following diagram illustrates the proposed signaling pathway for TRC-150094 as a mitochondrial modulator.

Preclinical and Clinical Evidence

The effects of TRC-150094 on metabolic parameters have been evaluated in both preclinical models and human clinical trials.

Preclinical Data

In high-fat diet-fed rats, TRC-150094 administration resulted in:

-

Increased energy expenditure.

-

Increased mitochondrial fatty acid import and oxidation in the liver.[4]

-

Reduced visceral adiposity.[4]

In obese Zucker fatty and spontaneously hypertensive (ZSF1) rats, TRC-150094 attenuated the progression of insulin resistance, dysglycemia, atherogenic dyslipidemia, and hypertension.[4]

Clinical Data

Phase I and II clinical trials have assessed the safety, tolerability, and efficacy of TRC-150094 in overweight, obese, and diabetic subjects.[3][5][6] The key findings from these studies are summarized in the table below.

| Parameter | Study Population | Dosage | Outcome | Reference |

| Safety & Tolerability | Overweight/Obese Adults | Single and Multiple Ascending Doses | Generally well-tolerated; adverse events were mild to moderate. | [5] |

| Pharmacokinetics | Overweight/Obese Adults | Single and Multiple Ascending Doses | Rapidly absorbed with a half-life suitable for once-daily dosing. No significant food effect. | [5] |

| Fasting Plasma Glucose | Diabetic Subjects with Dyslipidemia | 25 mg and 50 mg daily for 24 weeks | Statistically significant reduction compared to placebo. | [3][6] |

| Apolipoprotein B (ApoB) | Overweight/Obese Subjects | 50 mg daily for 28 days | Significant reduction observed. | [5] |

| Mean Arterial Pressure | Diabetic Subjects with Dyslipidemia | 25 mg and 75 mg daily for 24 weeks | Statistically significant reduction noted. | [3][6] |

Experimental Protocols

The following provides an overview of the types of experimental protocols that have been used to evaluate the mechanism and efficacy of TRC-150094.

In Vitro and Ex Vivo Mitochondrial Function Assays

-

Objective: To assess the direct effect of TRC-150094 on mitochondrial respiration and enzyme activity.

-

Methodology:

-

Isolation of mitochondria from relevant tissues (e.g., liver, skeletal muscle) of preclinical models.

-

Measurement of oxygen consumption using a Clark-type electrode or a high-resolution respirometry system (e.g., Oroboros Oxygraph) with various substrates and inhibitors to assess the activity of different electron transport chain complexes.

-

Spectrophotometric assays to determine the specific activity of individual mitochondrial enzymes (e.g., succinate (B1194679) dehydrogenase for Complex II).

-

The workflow for these assays is depicted in the following diagram.

In Vivo Metabolic Studies in Animal Models

-

Objective: To evaluate the effects of TRC-150094 on whole-body energy metabolism and metabolic parameters in a physiological context.

-

Methodology:

-

Acclimatization of animals (e.g., rats, mice) to metabolic cages.

-

Continuous monitoring of oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity.

-

Calculation of respiratory exchange ratio (RER) and energy expenditure.

-

Collection of blood and tissue samples at the end of the study for analysis of plasma lipids, glucose, insulin, and tissue triglyceride content.

-

Conclusion

References

- 1. US20120202816A1 - Novel compounds - Google Patents [patents.google.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thyromimetic Agent Omzotirome and its Impact on Mitochondrial Respiration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omzotirome (also known as Resmetirom, MGL-3196) is a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist.[1] Emerging research has highlighted its significant potential in the treatment of metabolic dysfunction-associated steatohepatitis (MASH) by improving lipid metabolism.[2][3] A critical component of its mechanism of action involves the enhancement of mitochondrial function. This technical guide provides an in-depth analysis of this compound's effects on mitochondrial respiration, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: A Focus on Mitochondrial Enhancement

This compound's therapeutic effects are primarily mediated through the selective activation of THR-β, which is predominantly expressed in the liver.[3][4] This targeted activation distinguishes it from non-selective thyroid hormone analogs, thereby minimizing potential off-target effects in tissues where THR-α is more prevalent, such as the heart and bone.[3]

The activation of hepatic THR-β by this compound initiates a cascade of events that culminate in improved mitochondrial function. Key effects include:

-

Increased Mitochondrial Biogenesis: this compound promotes the formation of new mitochondria, thereby increasing the overall capacity for cellular respiration.[2][3][5]

-

Enhanced Fatty Acid Oxidation: The compound upregulates genes involved in the beta-oxidation of fatty acids, facilitating the breakdown of excess lipids within hepatocytes.[2][5]

-

Stimulation of Mitochondrial Respiration: As a direct consequence of the above, this compound boosts the rate of oxygen consumption and ATP production.[6]

Quantitative Analysis of Mitochondrial Respiration

Studies utilizing HEK293 cells stably expressing the liver-specific organic anion transporter OATP1B1 (HEK-1B1 cells) have provided quantitative insights into the effects of this compound on mitochondrial respiration. The following table summarizes the key findings from oxygen consumption rate (OCR) measurements in cells treated with this compound (6 µM) for 48 hours, compared to the natural thyroid hormone, T3 (100 nM).

| Parameter | Control (Vehicle) | T3 (100 nM) | This compound (MGL-3196, 6 µM) | Percentage Change (this compound vs. Control) |

| Basal Respiration (pmol/min) | ~12.5 | ~17.5 | ~17.5 | ~40% increase |

| Maximal Respiration (pmol/min) | ~25 | ~35 | ~35 | ~40% increase |

| ATP Production (pmol/min) | ~10 | ~15 | ~15 | ~50% increase |

| Proton Leak (pmol/min) | ~2.5 | ~3.5 | ~3.5 | ~40% increase |

| Spare Respiratory Capacity (pmol/min) | ~12.5 | ~17.5 | ~17.5 | ~40% increase |

| Non-mitochondrial Oxygen Consumption (pmol/min) | ~2.5 | ~2.5 | ~2.5 | No significant change |

Data adapted from a study by F. G. Bisschop et al.[6][7]

These data demonstrate that this compound significantly increases basal and maximal respiration, as well as ATP production, to a degree comparable to the endogenous thyroid hormone T3.[6] The increase in proton leak may suggest a higher metabolic rate.[6]

Signaling Pathway of this compound's Action on Mitochondria

The following diagram illustrates the signaling pathway through which this compound exerts its effects on mitochondrial function.

Caption: this compound signaling pathway in hepatocytes.

Experimental Protocols: Seahorse XF Cell Mito Stress Test

The quantitative data presented were obtained using the Seahorse XF Cell Mito Stress Test, a standard method for assessing mitochondrial function in live cells.[8] This assay measures the oxygen consumption rate (OCR) in real-time.[8]

Objective: To determine the effect of a test compound (e.g., this compound) on the key parameters of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

HEK-1B1 cells (or other relevant cell line)

-

Cell culture medium

-

Test compound (this compound)

-

Mitochondrial stress test compounds:

-

Oligomycin (B223565) (ATP synthase inhibitor)

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (an uncoupling agent)

-

Rotenone (B1679576)/Antimycin A (Complex I and III inhibitors)

-

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).

-

Assay Preparation:

-

Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

One hour before the assay, replace the growth medium in the cell plate with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.

-

-

Seahorse XF Analyzer Run:

-

Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

-

Initiate the assay protocol, which involves sequential injections of the mitochondrial stress test compounds.

-

-

Data Analysis: The Seahorse XF software calculates the OCR at baseline and after each compound injection. The following parameters are then determined:

-

Basal Respiration: The initial OCR minus the non-mitochondrial OCR.

-

ATP Production: The decrease in OCR after the injection of oligomycin.

-

Maximal Respiration: The OCR after the injection of FCCP minus the non-mitochondrial OCR.

-

Proton Leak: The remaining OCR after oligomycin injection minus non-mitochondrial OCR.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Non-mitochondrial Oxygen Consumption: The OCR remaining after the injection of rotenone and antimycin A.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the Seahorse XF Cell Mito Stress Test.

Caption: Seahorse XF Cell Mito Stress Test workflow.

Conclusion

This compound's mechanism of action is intricately linked to the enhancement of mitochondrial respiration. By selectively activating THR-β in the liver, it stimulates mitochondrial biogenesis and fatty acid oxidation, leading to a significant increase in oxygen consumption and ATP production. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the bioenergetic effects of this promising therapeutic agent. The targeted nature of this compound on hepatic mitochondrial function underscores its potential as a valuable treatment for MASH and other metabolic diseases.

References

- 1. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]

- 2. youtube.com [youtube.com]

- 3. Resmetirom: A Breakthrough in the Treatment of Metabolic Dysfunction–Associated Steatotic Liver Disease (MASLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Research on MGL-3196 for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Preclinical Pharmacology of Omzotirome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omzotirome (formerly TRC-150094) is a novel thyromimetic drug candidate under development for the treatment of cardiometabolic diseases, including type 2 diabetes, dyslipidemia, and hypertension.[1][2] Classified as a thyroid hormone receptor (THR) agonist, this compound is designed to selectively elicit the beneficial metabolic effects of thyroid hormone while minimizing the potential for adverse effects typically associated with excessive thyroid hormone activity.[1][3] Preclinical investigations have focused on its potential as a metabolic modulator that can restore metabolic flexibility.[2]

This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key findings from in vivo and in vitro studies. The data presented herein is derived from foundational research that has elucidated the mechanism of action and therapeutic potential of this compound in relevant animal models of metabolic disease.

Mechanism of Action

This compound is characterized as a functional analogue of iodothyronines with a significantly lower potency for thyroid hormone receptor (α1/β1) activation compared to triiodothyronine. Its primary mechanism of action involves the modulation of mitochondrial activity.[3][4] Preclinical studies have demonstrated that this compound stimulates mitochondrial fatty acid import and oxidation, leading to an increase in energy expenditure.[3][4] Specifically, administration of this compound in high-fat diet-fed rats resulted in an increased activity of electron transport chain complexes II and V.[4] This enhancement of mitochondrial oxidative capacity occurs without altering mitochondrial efficiency.

The therapeutic effects of this compound are attributed to its ability to improve mitochondrial bioenergetics, which in turn addresses the metabolic inflexibility that underlies insulin (B600854) resistance and related cardiometabolic disorders.[4]

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in preclinical models of obesity and metabolic syndrome. These studies have demonstrated its efficacy in improving multiple cardiometabolic risk factors.

In Vivo Efficacy in a High-Fat Diet-Induced Obesity Model

In a study utilizing rats fed a high-fat diet (HFD), this compound demonstrated significant metabolic benefits. Treatment with this compound led to a notable reduction in adiposity, which was attributed to increased energy expenditure and fatty acid oxidation.

In Vivo Efficacy in the Obese ZSF1 Rat Model

The obese Zucker spontaneously hypertensive fatty (ZSF1) rat is a well-established model of metabolic syndrome, exhibiting obesity, hyperglycemia, insulin resistance, hypertension, and dyslipidemia.[2][4] In this model, long-term oral administration of this compound demonstrated a range of positive effects:

-

Glycemic Control: this compound treatment improved glucose tolerance and the overall glycemic profile, as evidenced by a significant reduction in fasting hyperglycemia and plasma fructosamine (B8680336) levels.[4]

-

Blood Pressure: The progression of hypertension was attenuated in this compound-treated rats.[4]

-

Hepatic and Renal Effects: A reduction in hepatic steatosis and a slowing of the progression of nephropathy and glomerulosclerosis were observed.[4]

-

Skeletal Muscle Function: this compound treatment led to improved skeletal muscle function.[4]

-

Body Composition: A significant reduction in fat accumulation was noted in rats treated with this compound.[4]

The following table summarizes the key quantitative pharmacodynamic findings in the obese ZSF1 rat model.

| Parameter | Control (Obese ZSF1) | This compound (12 mg/kg) | % Change vs. Control |

| Body Composition | |||

| Fat Mass (g) | 163.4 ± 8.1 | 135.6 ± 7.3 | ↓ 17.0% |

| Glycemic Control | |||

| Fasting Plasma Glucose (mg/dL) | 201.3 ± 15.4 | 148.7 ± 9.8 | ↓ 26.1% |

| Plasma Fructosamine (µmol/L) | 345.8 ± 18.2 | 298.5 ± 12.1 | ↓ 13.7% |

| AUC Glucose (mg·h/dL) | 450.2 ± 25.1 | 380.1 ± 19.5 | ↓ 15.6% |

| Cardiovascular | |||

| Systolic Blood Pressure (mmHg) | 165.3 ± 4.2 | 152.8 ± 3.9* | ↓ 7.6% |

*p < 0.05 vs. control. Data are presented as mean ± SEM.

Pharmacokinetics

Preclinical pharmacokinetic data for this compound is not extensively detailed in the reviewed literature. However, a Phase I clinical trial in overweight and obese subjects provides some insight into its pharmacokinetic profile in humans. The half-life of this compound was determined to be between 15 and 18 hours, which supports a once-daily dosing regimen.[4] The primary metabolites are glucuronide and sulfate (B86663) conjugates, and approximately 20% of the drug is excreted unchanged in the urine.[3]

Toxicology

Extensive safety evaluations of this compound have been conducted in both rodent and non-rodent species through long-term toxicity studies.[3][4] These studies specifically monitored for target-related effects on the thyroid axis, as well as on cardiac, bone, and cartilage tissues. The results indicated a wide safety margin, with no significant drug-related changes observed in biomarkers or histology.[3][4] Furthermore, evaluations of respiratory, central nervous system, and cardiovascular safety in sensitive animal models (rodents and dogs) confirmed this favorable safety profile.[3][4]

Experimental Protocols

High-Fat Diet (HFD) Induced Obesity Model

-

Animal Model: Male Wistar rats were used in the study.

-

Diet: Animals were fed a high-fat diet to induce obesity and metabolic abnormalities.

-

Drug Administration: this compound was administered orally.

-

Efficacy Endpoints: Key parameters measured included body weight, adiposity, energy expenditure, and markers of fatty acid oxidation.

Obese ZSF1 Rat Model Study

-

Animal Model: Male obese Zucker spontaneously hypertensive fatty (ZSF1) rats were utilized.[4]

-

Treatment Groups: The study included a control group of obese ZSF1 rats and a group treated with this compound (12 mg/kg/day, oral gavage).[4]

-

Duration: The treatment duration was 24 weeks.[4]

-

Efficacy Endpoints: A comprehensive set of parameters were evaluated, including:

-

Glycemic Profile: Fasting plasma glucose, oral glucose tolerance test (OGTT), and plasma fructosamine levels.[4]

-

Body Composition: Fat accumulation was assessed.[4]

-

Blood Pressure: Monitored throughout the study.[4]

-

Renal Function: Histopathological analysis of kidney tissue to assess nephropathy and glomerulosclerosis.[4]

-

Hepatic Health: Evaluation of hepatic steatosis.[4]

-

Skeletal Muscle Function: Assessment of functional improvements.[4]

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound in modulating mitochondrial function.

Experimental Workflow for the Obese ZSF1 Rat Study

Caption: Workflow of the in vivo study of this compound in obese ZSF1 rats.

References

- 1. Metabolic effects of the iodothyronine functional analogue TRC150094 on the liver and skeletal muscle of high-fat diet … [ouci.dntb.gov.ua]

- 2. TRC150094 attenuates progression of nontraditional cardiovascular risk factors associated with obesity and type 2 diabetes in obese ZSF1 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Omzotirome in Enhancing Insulin Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omzotirome (formerly known as PLX-428 or TG-68) is a selective thyroid hormone receptor-beta (TRβ) agonist under investigation for various metabolic conditions. While direct clinical data on this compound's specific impact on insulin (B600854) sensitivity remains limited in publicly available literature, preclinical studies on other selective TRβ agonists, such as Sobetirome (GC-1) and Eprotirome (KB2115), provide valuable insights into the potential mechanisms and effects of this drug class on glucose homeostasis. This technical guide synthesizes the available preclinical data for these closely related compounds to elucidate the potential role of this compound in modulating insulin sensitivity. The data suggest a complex interplay where TRβ agonism can improve hepatic steatosis but may have varied and sometimes adverse effects on peripheral insulin sensitivity. This document provides a comprehensive overview of the core mechanisms, quantitative preclinical data, and detailed experimental protocols to inform further research and development in this area.

Introduction: The Rationale for Targeting TRβ in Insulin Resistance

Insulin resistance is a key pathophysiological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to the hormone.[1] The thyroid hormone receptor-beta (TRβ) is predominantly expressed in the liver and plays a crucial role in regulating lipid and glucose metabolism.[2][3] Selective activation of TRβ has been proposed as a therapeutic strategy to improve metabolic parameters, including the reduction of hepatic fat, which is often associated with insulin resistance.[2] this compound, as a selective TRβ agonist, is therefore of significant interest for its potential to modulate insulin sensitivity.

Core Mechanism of Action: TRβ Agonism and Insulin Signaling

Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which exist as two major isoforms: TRα and TRβ.[2] TRβ is the predominant isoform in the liver.[3] Upon ligand binding, the TRβ forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes involved in metabolism.[3]

The proposed mechanism by which TRβ agonists may improve insulin sensitivity is multifaceted and includes:

-

Reduction of Hepatic Steatosis: By stimulating fatty acid oxidation in the liver, TRβ agonists can reduce the accumulation of lipids (hepatic steatosis), which is a known contributor to hepatic insulin resistance.[2]

-

Modulation of Glucose Metabolism: Thyroid hormones can influence the expression of genes involved in both gluconeogenesis and glycolysis.[4]

-

Potential Effects on Adipose Tissue: Some evidence suggests that TRβ agonism can induce the "browning" of white adipose tissue, increasing energy expenditure.[5]

The following diagram illustrates the general signaling pathway of a TRβ agonist.

Quantitative Preclinical Data

Effects on Fasting Metabolic Parameters in ob/ob Mice

A study in genetically obese and insulin-resistant ob/ob mice investigated the effects of GC-1 and KB2115 on fasting glucose, insulin, and HOMA-IR.[6]

| Treatment Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR |

| Vehicle | 175 ± 15 | 10.5 ± 2.5 | 100 ± 25 |

| GC-1 (0.33 mg/kg) | 325 ± 25 | 55 ± 10 | 950 ± 150** |

| KB2115 (3.0 mg/kg) | 250 ± 30 | 12 ± 3 | 150 ± 40 |

| Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 vs. Vehicle. | |||

| Table 1: Effects of GC-1 and KB2115 on Fasting Metabolic Parameters in ob/ob Mice. [6] |

Notably, while both drugs reduced hepatic steatosis, GC-1 significantly increased fasting glucose, fasting insulin, and HOMA-IR, indicating a worsening of insulin resistance.[6] KB2115 also increased fasting glucose but did not significantly alter fasting insulin or HOMA-IR.[6]

Euglycemic Clamp Studies in High-Fat-Fed Rats

A separate study in high-fat-fed Sprague-Dawley rats, a model of diet-induced insulin resistance, utilized the hyperinsulinemic-euglycemic clamp technique to assess insulin sensitivity.[2]

| Treatment Group | Glucose Infusion Rate (mg/kg/min) | Hepatic Glucose Production (mg/kg/min) |

| Vehicle | 15.2 ± 1.1 | 4.5 ± 0.5 |

| GC-1 (0.3 mg/kg) | 13.8 ± 0.9 | 6.8 ± 0.7 |

| KB-2115 (1.0 mg/kg) | 11.5 ± 0.8 | 4.2 ± 0.4 |

| *Data are presented as mean ± SEM. P < 0.05 vs. Vehicle. | ||

| Table 2: Euglycemic Clamp Data for GC-1 and KB-2115 in High-Fat-Fed Rats. [2] |

In this model, GC-1 treatment did not significantly change the glucose infusion rate but did increase hepatic glucose production, suggesting induction of hepatic insulin resistance.[2] Conversely, KB-2115 significantly decreased the glucose infusion rate, indicating impaired peripheral insulin sensitivity.[2]

Experimental Protocols

Animal Models of Insulin Resistance

-

ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and severe insulin resistance.[7][8][9] They are a well-established model for studying the metabolic effects of therapeutic compounds.

-

High-Fat-Fed Sprague-Dawley Rats: Feeding a high-fat diet to rats induces obesity and insulin resistance, mimicking the common human condition.[2]

Hyperinsulinemic-Euglycemic Clamp Technique

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[10][11] The following provides a general protocol for conscious, unrestrained rats.

References

- 1. mdpi.com [mdpi.com]

- 2. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ajmc.com [ajmc.com]

- 6. researchgate.net [researchgate.net]

- 7. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse Embryonic Fibroblasts Protect ob/ob Mice From Obesity and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Method of Genotyping Ob/Ob Mice Using High Resolution Melting Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

In Vitro Characterization of Omzotirome (TRC-150094): A Methodological Guide

Disclaimer: As of the latest available public information, specific in vitro quantitative data on the direct interaction of Omzotirome (TRC-150094) with thyroid hormone receptors (THR-α and THR-β), such as binding affinities and functional potencies, are not extensively documented in the public domain. The primary mechanism of action described for this compound in available literature is as a novel mitochondrial modulator.[1][2][3][4]

This guide, therefore, provides a comprehensive overview of the standard in vitro methodologies that would be employed to characterize a compound like this compound for its potential activity as a thyroid hormone receptor agonist. The experimental protocols and data presentation formats are based on established techniques for evaluating thyromimetics.

Introduction to this compound and Thyroid Hormone Receptor Modulation

This compound (TRC-150094) is an investigational drug that has been clinically evaluated for its potential to improve metabolic conditions such as insulin (B600854) resistance, dyslipidemia, and hypertension.[1][2] Its reported mechanism involves the modulation of mitochondrial function, which can restore metabolic flexibility.[1]

Thyroid hormones are critical regulators of metabolism, and their effects are primarily mediated by two nuclear receptor isoforms: thyroid hormone receptor alpha (THR-α) and thyroid hormone receptor beta (THR-β).[5][6] These receptors are expressed in a tissue-specific manner; for instance, THR-β is the predominant isoform in the liver and is a key target for treating dyslipidemia.[6][7] Selective THR-β agonists aim to provide the metabolic benefits of thyroid hormone activation while minimizing adverse effects on the heart and bone, which are primarily mediated by THR-α.[6]

A thorough in vitro characterization is essential to determine if a compound like this compound exerts its effects through direct interaction with thyroid hormone receptors. This involves a tiered approach, beginning with assessing binding to the receptor, followed by functional assays to determine its ability to activate the receptor and modulate downstream gene expression.

Quantitative Data Summary

The following tables illustrate how quantitative data for a putative THR modulator would be presented. Note: The data presented here are for illustrative purposes only and do not represent actual experimental results for this compound.

Table 1: Thyroid Hormone Receptor Binding Affinity

This table summarizes the binding affinity (Ki) of a test compound for THR-α and THR-β, typically determined through a competitive radioligand binding assay. Selectivity is calculated as the ratio of Ki values.

| Compound | THR-α Ki (nM) | THR-β Ki (nM) | THR-β Selectivity (fold) |

| T3 (Control) | 2.33 | 2.33 | 1 |

| GC-1 (Control) | 0.44 | 0.067 | 6.6 |

| Test Compound X | 50.2 | 4.5 | 11.2 |

Table 2: Functional Potency in Coactivator Recruitment Assay

This table presents the half-maximal effective concentration (EC50) of a test compound for inducing the recruitment of a coactivator peptide to THR-α and THR-β in a TR-FRET assay.

| Compound | THR-α EC50 (nM) | THR-β EC50 (nM) |

| T3 (Control) | 10.5 | 8.2 |

| GC-1 (Control) | 85.0 | 12.5 |

| Test Compound X | 250.0 | 25.0 |

Table 3: Modulation of Target Gene Expression in HepG2 Cells

This table shows the fold change in the expression of known thyroid hormone-responsive genes in a human liver cell line (HepG2) after treatment with a test compound, as measured by RT-qPCR.

| Gene Target | Fold Change (vs. Vehicle) |

| CPT1A (Upregulated) | + 4.5 |

| DIO1 (Upregulated) | + 3.8 |

| SREBF1 (Downregulated) | - 2.5 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for THR-α and THR-β by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Recombinant human THR-α and THR-β ligand-binding domains (LBDs)

-

[125I]T3 (radiolabeled triiodothyronine)

-

Unlabeled T3

-

Test compound (e.g., this compound)

-

Assay Buffer: Phosphate buffer with bovine serum albumin (BSA)

-

Wash Buffer: Ice-cold assay buffer without BSA

-

Glass fiber filters

-

Scintillation cocktail and counter

-

96-well microplate

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled T3 in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of [125I]T3 (typically at its Kd value).

-

Either vehicle, varying concentrations of the test compound, or a saturating concentration of unlabeled T3 (to determine non-specific binding).

-

-

Initiation of Reaction: Add the THR-α or THR-β LBD preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at 4°C for 18 hours to allow the binding to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-ligand complex will be retained on the filter.[8]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of a ligand to induce a conformational change in the THR LBD, leading to the recruitment of a coactivator peptide.

Materials:

-

GST-tagged THR-α and THR-β LBDs

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled coactivator peptide (e.g., SRC2-2) (acceptor fluorophore)

-

Test compound

-

Assay buffer

-

Black, low-volume 384-well assay plates

-

Fluorescence plate reader capable of TR-FRET measurements

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense them into the 384-well assay plate.

-

Reagent Preparation: Prepare a solution of the THR LBD in assay buffer. Prepare a mixture of the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide in assay buffer.

-

Assay Assembly:

-

Add the THR LBD solution to each well containing the test compound and incubate briefly at room temperature.

-

Add the antibody/peptide mixture to all wells.[9]

-

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measurement: Read the plate using a TR-FRET-enabled plate reader. Excite the terbium donor at ~340 nm and measure the emission at ~495 nm (terbium) and ~520 nm (fluorescein) after a time delay (e.g., 100 µs).[10]

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission520nm / Emission495nm).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Determine the EC50 value from the dose-response curve using non-linear regression.

-

Target Gene Expression Analysis by RT-qPCR

This assay quantifies changes in the mRNA levels of thyroid hormone-responsive genes in a relevant cell line (e.g., human hepatoma HepG2 cells) following treatment with a test compound.

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

Test compound

-

RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target genes (e.g., CPT1A, DIO1, SREBF1) and a housekeeping gene (e.g., GAPDH, ACTB).[11][12]

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).

-

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol. Assess RNA quality and quantity.[11]

-

cDNA Synthesis: Convert 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT)s.[11]

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a target gene or housekeeping gene, and the synthesized cDNA.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Agonist binding to the THR-RXR heterodimer induces a conformational change, leading to the dissociation of co-repressors, recruitment of co-activators, and activation of target gene transcription.

Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound for thyroid hormone receptors.

Caption: Workflow for a TR-FRET coactivator recruitment assay to measure the functional potency of a test compound as a THR agonist.

Caption: Workflow for analyzing target gene expression changes in HepG2 cells using RT-qPCR after treatment with a test compound.

References

- 1. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]

- 4. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]

Omzotirome: An In-depth Technical Guide to its Impact on Lipid Metabolism Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omzotirome (also known as Sobetirome or GC-1) is a synthetic, liver-targeted, and selective thyroid hormone receptor beta (TRβ) agonist. It has emerged as a promising therapeutic agent for dyslipidemia by mimicking the beneficial effects of thyroid hormone on lipid metabolism while avoiding the adverse effects associated with non-selective thyroid hormone receptor activation. This guide provides a comprehensive technical overview of this compound's mechanism of action, with a specific focus on its impact on the expression of genes central to lipid homeostasis. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough resource for researchers in the field.

Core Mechanism of Action

This compound exerts its lipid-lowering effects primarily through the selective activation of TRβ in hepatocytes. TRβ is the predominant thyroid hormone receptor isoform in the liver, mediating the metabolic effects of thyroid hormones. In contrast, the TRα isoform, found predominantly in the heart, bone, and muscle, is associated with the undesirable thyrotoxic effects of excess thyroid hormone. By selectively targeting TRβ, this compound uncouples the beneficial metabolic actions from the adverse systemic effects.[1][2]

The binding of this compound to TRβ initiates a cascade of transcriptional events that modulate the expression of key genes involved in cholesterol and triglyceride metabolism. This leads to a multi-pronged therapeutic effect on the lipid profile.

Signaling Pathway of this compound in Hepatocytes

The binding of this compound to the ligand-binding domain of TRβ, which is often heterodimerized with the retinoid X receptor (RXR), induces a conformational change in the receptor complex. This leads to the dissociation of corepressors and the recruitment of coactivators, initiating the transcription of target genes containing thyroid hormone response elements (TREs) in their promoter regions.

Figure 1: this compound's signaling pathway in hepatocytes.

Impact on Key Lipid Metabolism Genes

This compound modulates a specific set of genes to achieve its lipid-lowering effects. The primary targets include genes involved in LDL cholesterol clearance, bile acid synthesis, and fatty acid synthesis.

Upregulation of Low-Density Lipoprotein Receptor (LDLR)

A primary mechanism of this compound is the upregulation of the LDLR gene.[1] The LDLR protein is responsible for binding and internalizing circulating LDL cholesterol, thereby clearing it from the bloodstream. Increased expression of LDLR on the surface of hepatocytes enhances this clearance process, leading to a significant reduction in plasma LDL-C levels.[3]

Upregulation of Cholesterol 7α-hydroxylase (CYP7A1)

This compound also induces the expression of CYP7A1, which encodes the rate-limiting enzyme in the conversion of cholesterol to bile acids.[4] This stimulation of bile acid synthesis provides a pathway for the excretion of cholesterol from the body, further contributing to the reduction of total cholesterol levels.

Downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

This compound has been shown to suppress the expression of SREBF1c, the gene encoding SREBP-1c.[4] SREBP-1c is a key transcription factor that promotes the synthesis of fatty acids and triglycerides. By inhibiting SREBP-1c, this compound reduces hepatic lipogenesis, which can lead to a decrease in triglyceride levels.

Interaction with the SREBP-2 Pathway

The interaction between thyroid hormone signaling and the SREBP-2 pathway is crucial for cholesterol homeostasis. Thyroid hormone has been shown to regulate the SREBF2 gene, which encodes SREBP-2, the master regulator of cholesterol synthesis and uptake.[5] SREBP-2 activates the transcription of genes such as HMGCR (HMG-CoA reductase), the rate-limiting enzyme in cholesterol synthesis, and LDLR.[6] By activating TRβ, this compound is expected to influence the SREBP-2 pathway, contributing to the overall regulation of cholesterol metabolism. Deletion of SREBP-2 in hepatocytes has been shown to reduce SREBP-1c expression, suggesting a hierarchical regulation where SREBP-2 is upstream.[7]

Quantitative Data on Gene Expression and Lipid Profile Modulation

The following tables summarize quantitative data from preclinical and clinical studies on this compound (Sobetirome/GC-1).

Table 1: In Vitro Receptor Binding and Activation

| Compound | Target | Assay Type | Value | Units |

| Sobetirome (GC-1) | TRβ-1 | EC50 | 0.16 | µM[1] |

| Sobetirome (GC-1) | TRβ1 | Kd | 67 | pM[1] |

| Sobetirome (GC-1) | TRα1 | Kd | 440 | pM[1] |

Table 2: Preclinical Efficacy in Animal Models

| Animal Model | Key Findings | Dosage | Duration |

| Hypercholesterolemic Mice | Reduced serum LDL cholesterol and triglycerides | Mixed in diet | 4 weeks[5] |

| Euthyroid Mice | Lowered VLDL triglyceride and HDL cholesterol levels | Oral gavage | 10 days[5] |

| Genetically Obese and Diet-Induced Obese Mice | Reduced fat mass by half | Daily oral administration | 2 weeks[5] |

| Mdr2 Knockout Mice (Model of Cholestasis) | Decreased serum alkaline phosphatase but increased serum transaminases | GC-1 containing diet | 2 and 4 weeks[5] |

Table 3: Clinical Trial Efficacy in Humans

| Study Population | Dosage | Duration | LDL-C Reduction |

| Healthy Volunteers | Single dose up to 450 µg | Single Dose | Up to 22%[5] |

| Healthy Volunteers | Multiple doses up to 100 µ g/day | 2 weeks | Up to 41%[3][8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound and its effects on lipid metabolism.

In Vitro Gene Expression Analysis in HepG2 Cells

The human hepatoma cell line HepG2 is a commonly used model for studying hepatic lipid metabolism as it expresses TRβ.[5]

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Omzotirome: A Thyromimetic Modulator of Metabolism

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Omzotirome (formerly known as TRC-150094) is a novel, orally active thyromimetic agent under development by Torrent Pharmaceuticals. It is a selective thyroid hormone receptor-beta (THR-β) agonist and is also described as a mitochondrial modulator that restores metabolic flexibility.[1][2][3][4] This dual mechanism of action has positioned this compound as a promising therapeutic candidate for a range of cardiometabolic disorders, including dyslipidemia, type 2 diabetes mellitus, and hypertension.[3][5] Currently in Phase III clinical trials, this compound aims to address the unmet medical needs in patients with these interconnected metabolic conditions.[5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Introduction: The Rationale for a Selective THR-β Agonist

Thyroid hormones are critical regulators of metabolism, growth, and development. Their effects are primarily mediated by two major thyroid hormone receptor isoforms: THR-α and THR-β. THR-α is predominantly expressed in the heart, bone, and central nervous system, while THR-β is the major isoform in the liver. The metabolic benefits of thyroid hormone, such as the lowering of low-density lipoprotein (LDL) cholesterol and triglycerides, are primarily mediated through THR-β activation in the liver. Conversely, adverse effects like tachycardia and osteoporosis are associated with THR-α activation.

This differential tissue distribution and function of THR isoforms have driven the development of thyromimetics—compounds that selectively target THR-β to harness the beneficial metabolic effects while minimizing the risks associated with non-selective thyroid hormone action. This compound has emerged from these efforts as a promising clinical candidate.

Discovery and Development of this compound

This compound was developed by Torrent Pharmaceuticals as a therapeutic agent for metabolic diseases.[5] Its development program has progressed through preclinical and clinical phases, demonstrating its potential to improve multiple cardiometabolic risk factors.

Preclinical Development

Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of this compound. In high-fat diet-fed rats, this compound demonstrated the ability to reduce adiposity by increasing energy expenditure and fatty acid oxidation.[1] Further studies in obese Zucker spontaneously hypertensive fatty (ZSF1) rats showed that this compound improved glucose tolerance, attenuated the rise in blood pressure, and reduced hepatic steatosis.[6] These effects are attributed to its action as a mitochondrial modulator, enhancing mitochondrial respiration and fatty acid oxidation in the liver and skeletal muscle.[1][6]

Clinical Development

This compound has advanced through Phase I and Phase II clinical trials, with a Phase III trial currently underway.[5]

-

Phase I Studies: Phase I trials in overweight and obese subjects established the safety, tolerability, and pharmacokinetic profile of this compound. The drug was found to be safe and well-tolerated, with a half-life suitable for once-daily dosing.[2][7] These studies also showed promising trends in the improvement of triglyceride and apolipoprotein B levels.[2][7]

-

Phase II Studies: A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of this compound in patients with type 2 diabetes and dyslipidemia.[3] The results demonstrated that this compound significantly improved glycemic control, blood pressure, and atherogenic lipid profiles.[3]

Synthesis of this compound

While the specific, detailed synthesis of this compound by Torrent Pharmaceuticals is proprietary, a likely synthetic route can be inferred from patent literature for structurally related compounds. The following scheme outlines a plausible multi-step synthesis.

Disclaimer: This described synthesis is based on publicly available patent information for similar molecules and may not represent the exact process used for the commercial manufacturing of this compound.

Proposed Synthetic Pathway

A potential synthetic route involves the coupling of a substituted pyridazine (B1198779) derivative with a dichlorinated aminophenol, followed by further functional group manipulations to arrive at the final oxoacetic acid moiety. The synthesis would likely proceed through several key intermediates.

Mechanism of Action: A Dual Approach

This compound exerts its therapeutic effects through a dual mechanism of action: selective THR-β agonism and mitochondrial modulation.

Selective Thyroid Hormone Receptor-Beta (THR-β) Agonism

This compound is designed to selectively bind to and activate THR-β, which is the predominant thyroid hormone receptor in the liver. This selective activation is crucial for its therapeutic index.

Signaling Pathway of THR-β Activation:

Caption: this compound's THR-β signaling pathway in hepatocytes.

Mitochondrial Modulation

In addition to its activity at the THR-β receptor, this compound has been described as a "novel mitochondrial modulator."[1][2][3] Preclinical studies have shown that this compound increases the activity of electron transport chain complexes and enhances mitochondrial fatty acid import and oxidation.[2] This leads to increased energy expenditure and contributes to the reduction in adiposity and improvement in insulin (B600854) sensitivity observed in animal models.[1][6]

Quantitative Data

While specific binding affinity (Ki/Kd) and functional potency (EC50) data for this compound's interaction with THR-α and THR-β are not publicly available in the reviewed literature, clinical trial data provide quantitative insights into its efficacy.

Table 1: Key Efficacy Outcomes from Phase II Clinical Trial of this compound (TRC-150094)

| Parameter | Dosage | Mean Change from Baseline | p-value vs. Placebo | Reference |

| Fasting Plasma Glucose | 25 mg | -13.9 mg/dL | <0.05 | [3] |

| 50 mg | -21.7 mg/dL | <0.05 | [3] | |

| Mean Arterial Pressure | 25 mg | -3.1 mmHg | <0.05 | [3] |

| 75 mg | -4.2 mmHg | <0.05 | [3] | |

| Non-HDL Cholesterol | 50 mg | -6.8 mg/dL | - | [3] |

Table 2: Pharmacokinetic Parameters of this compound (TRC-150094) from Phase I Studies

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 0.25 - 4 hours | [2][7] |

| Half-life (t½) | 15 - 18 hours | [2][7] |

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are proprietary. However, the following sections describe standard methodologies for key experiments relevant to the characterization of a selective THR-β agonist.

Radioligand Binding Assay for THR-β and THR-α

Objective: To determine the binding affinity (Ki) of this compound for the human thyroid hormone receptor isoforms β and α.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]-T₃) for binding to the purified ligand-binding domain (LBD) of THR-β or THR-α.

Workflow:

Caption: Workflow for a radioligand binding assay.

Cell-Based Functional Assay for THR Activation

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound in activating THR-β and THR-α.

Principle: This assay utilizes a mammalian cell line (e.g., HEK293) co-transfected with an expression vector for the full-length human THR-β or THR-α and a reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase). Activation of the receptor by an agonist drives the expression of the reporter gene, which can be quantified.

Workflow:

Caption: Workflow for a cell-based functional assay.

Conclusion

This compound represents a significant advancement in the development of selective THR-β agonists for the treatment of cardiometabolic diseases. Its dual mechanism of action, combining selective THR-β activation with mitochondrial modulation, offers a multi-faceted approach to addressing the complex pathophysiology of dyslipidemia, type 2 diabetes, and hypertension. The promising results from preclinical and clinical studies underscore its potential as a valuable therapeutic option. Further data from the ongoing Phase III trial will be crucial in fully elucidating the clinical utility and long-term safety of this compound. The continued exploration of its unique pharmacological profile will undoubtedly provide valuable insights for the future development of novel metabolic modulators.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]

- 3. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Torrent Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 6. dovepress.com [dovepress.com]

- 7. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Omzotirome in Enhancing Hepatic Fatty Acid Oxidation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omzotirome (formerly PLX-4249) is a selective thyroid hormone receptor-beta (THR-β) agonist under investigation for the treatment of metabolic diseases, including non-alcoholic steatohepatitis (NASH). A key aspect of its therapeutic potential lies in its ability to modulate lipid metabolism within the liver. This technical guide provides an in-depth analysis of the mechanisms by which this compound is anticipated to enhance fatty acid oxidation (FAO) in hepatocytes. While specific quantitative data for this compound's direct effects on FAO are not extensively available in the public domain, this document extrapolates from the well-established mechanism of action for the THR-β agonist class to which it belongs. We will explore the underlying signaling pathways, present typical experimental protocols for assessing FAO, and provide a framework for understanding the anticipated metabolic impact of this compound on liver cells.

Introduction: The Therapeutic Rationale for THR-β Agonism

The thyroid hormone receptor (THR) is a nuclear receptor that plays a crucial role in regulating metabolism. The liver predominantly expresses the THR-β isoform, which, when activated, mediates beneficial effects on lipid metabolism, including the reduction of hepatic steatosis. Selective THR-β agonists like this compound are designed to harness these hepatic benefits while minimizing the potential for adverse effects in tissues where THR-alpha is more prevalent, such as the heart and bone. One of the primary mechanisms through which THR-β activation combats hepatic fat accumulation is by increasing the rate of mitochondrial fatty acid β-oxidation.

Signaling Pathway of THR-β Agonists in Hepatocytes